molecular formula C8H6Br2N2 B13922475 4,5-Dibromo-6-methyl-1H-indazole

4,5-Dibromo-6-methyl-1H-indazole

Cat. No.: B13922475
M. Wt: 289.95 g/mol
InChI Key: WBJPTXBSTCWRCF-UHFFFAOYSA-N
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Description

4,5-Dibromo-6-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine atoms at positions 4 and 5, along with a methyl group at position 6, makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-6-methyl-1H-indazole typically involves the bromination of 6-methyl-1H-indazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions often include the use of a solvent such as acetic acid or dichloromethane, and the reaction is usually performed at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of brominating agents and solvents may vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-6-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted indazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4,5-Dibromo-6-methyl-1H-indazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.

    Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers and organic semiconductors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-6-methyl-1H-indazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA. The bromine atoms and the indazole core can facilitate binding to these targets, leading to inhibition or activation of specific biological pathways. The exact mechanism can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    4,5-Dibromo-1H-indazole: Lacks the methyl group at position 6.

    6-Methyl-1H-indazole: Lacks the bromine atoms at positions 4 and 5.

    4,5-Dichloro-6-methyl-1H-indazole: Similar structure but with chlorine atoms instead of bromine.

Uniqueness: 4,5-Dibromo-6-methyl-1H-indazole is unique due to the presence of both bromine atoms and the methyl group, which can influence its reactivity and biological activity. The combination of these substituents can enhance its binding affinity to molecular targets and its overall stability.

Properties

Molecular Formula

C8H6Br2N2

Molecular Weight

289.95 g/mol

IUPAC Name

4,5-dibromo-6-methyl-1H-indazole

InChI

InChI=1S/C8H6Br2N2/c1-4-2-6-5(3-11-12-6)8(10)7(4)9/h2-3H,1H3,(H,11,12)

InChI Key

WBJPTXBSTCWRCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NN2)C(=C1Br)Br

Origin of Product

United States

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